(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Catalog No.
S843129
CAS No.
676136-31-5
M.F
C10H12BrN
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamin...

CAS Number

676136-31-5

Product Name

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1

InChI Key

ZJHZHNDFXRZWHW-JTQLQIEISA-N

SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N
  • Potential applications based on structure: The presence of a bromine atom and an amine group suggests (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine could be of interest in medicinal chemistry research. However, no documented research on its biological activity has been found.
  • Research on related compounds: Tetrahydronaphthalenamines, the general class this compound belongs to, have been explored for various applications including:
    • Inhibitors of CYP enzymes: Certain CYP enzymes are involved in drug metabolism. Inhibitors of these enzymes can potentially be used to prolong the effect of other medications . There is an example of a related compound, (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, being identified as a CYP2D6 inhibitor, although the research focuses on the (R)-enantiomer .

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chemical compound with the molecular formula C10_{10}H12_{12}BrN and a molecular weight of 226.12 g/mol. It is characterized by its structural features, including a bromine atom attached to the naphthalene ring and an amine group. The compound is known for its chirality, indicated by the (S) configuration, which plays a significant role in its biological activity and interactions. The compound has a CAS number of 676136-31-5 and is utilized in various scientific research applications due to its unique properties .

There is no documented information on the specific mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. However, similar halogenated tetrahydronaphthalene derivatives have been investigated for their potential to interact with various biological targets [].

  • Skin and eye irritation: Amines can cause irritation upon contact.
  • Respiratory irritation: Inhalation of vapors should be avoided.
  • Environmental hazards: Organic compounds with halogens can be harmful to aquatic life.

The chemical reactivity of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine can be attributed to the presence of both the bromine substituent and the amine functional group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The amine group can participate in reduction reactions, particularly in the presence of reducing agents, to yield secondary or tertiary amines.

These reactions are significant for synthesizing related compounds or modifying the existing structure for specific applications .

Research indicates that (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine exhibits potential biological activity. While specific mechanisms of action are not fully documented, similar halogenated tetrahydronaphthalene derivatives have been studied for their interactions with various biological targets, including:

  • Antidepressant Activity: Compounds in this class may influence neurotransmitter systems.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Further studies are needed to fully elucidate its biological effects and therapeutic potential .

The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves several steps:

  • Formation of Tetrahydronaphthalene: Starting from naphthalene derivatives through hydrogenation or other methods.
  • Bromination: Introducing the bromine substituent using brominating agents such as N-bromosuccinimide.
  • Amine Functionalization: Converting suitable precursors into amines through reductive amination or other amination techniques.

Each step requires careful control of reaction conditions to ensure high yields and purity .

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine finds applications in various fields:

  • Pharmaceutical Research: As a building block for synthesizing pharmaceuticals with potential therapeutic effects.
  • Chemical Biology: Used in studies investigating biological pathways and mechanisms.

Its unique structure allows it to serve as a versatile intermediate in organic synthesis .

Interaction studies involving (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine have focused on its binding affinity and efficacy towards various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict the binding interactions with target proteins.
  • In vitro Assays: To evaluate biological activity against cell lines.

Such studies are crucial for understanding how this compound may modulate biological processes or serve as a lead compound for drug development .

Several compounds share structural similarities with (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
(R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineEnantiomer with opposite chiralityPotential differences in biological activity
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine instead of bromineDifferent reactivity and solubility
5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amineIodine substituentMay exhibit enhanced lipophilicity

These compounds highlight the uniqueness of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine through its specific halogenation pattern and chirality. Each compound's distinct properties contribute to varying applications and biological activities .

Bromination of naphthalene and tetralin derivatives serves as a foundational step in constructing the halogenated tetralin scaffold. Two primary approaches dominate: thermal bromination and photochemical bromination.

Thermal Bromination

High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with molecular bromine (Br₂) at 140–160°C produces 1,4-dibromo-1,2,3,4-tetrahydronaphthalene via benzylic C–H bond activation. This method leverages the stability of benzylic radicals, favoring substitution at positions 1 and 4 of the tetralin system. Subsequent dehydrobromination yields 1,4-dibromonaphthalene, a precursor for further functionalization.

Photochemical Bromination

Irradiation of naphthalene with Br₂ in carbon tetrachloride (CCl₄) at 0–10°C under UV light enables regioselective addition, forming α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene in 90% yield. This method avoids thermal decomposition and preserves stereochemical integrity, critical for downstream chiral amine synthesis.

Table 1: Comparison of Bromination Methods

MethodConditionsProductYieldRegioselectivity
ThermalBr₂, 140°C, 6 h1,4-Dibromotetralin92%Benzylic positions
PhotochemicalBr₂, CCl₄, UV, 0°CTetrabromotetrahydronaphthalene90%α,2β,3α,4β-addition

Stereoselective Reductive Amination Routes to Chiral Tetralin Scaffolds

Chiral tetralin amines are accessible via asymmetric reductive amination (ARA) of ketone intermediates. A notable example employs iridium-phosphoric acid cooperative catalysis to convert tetralin-derived ketones into enantiomerically enriched amines.

Key Mechanistic Insights

  • Ketone Activation: The tetralin ketone reacts with aniline derivatives under acidic conditions to form iminium intermediates.
  • Dynamic Kinetic Resolution: Chiral phosphoric acids (e.g., ZhaoPhos) induce enantioselectivity during hydride transfer from iridium hydrides.
  • Substrate Scope: Cyclic alcohols with four stereoisomers converge to (S)-configured amines with >99% enantiomeric excess (ee) under microwave-assisted conditions.

Table 2: Catalytic Systems for Reductive Amination

Catalyst SystemSubstrateee (%)Yield (%)
Ir/ZhaoPhosTetralin-derived ketones>9985–92
Pd/C + LipaseRacemic tetralin alcohols99.790

Enzymatic Resolution Methods for Enantiomerically Pure 1-Amino-tetralin Derivatives

Enzymatic resolution offers a robust route to (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine by exploiting lipase-catalyzed kinetic resolution.

Pseudomonas cepacia Lipase (ChiroCLEC-PC)

Racemic 1-amino-tetralin derivatives undergo selective acylation with ethyl acetate in toluene, yielding (R)-acetylated and (S)-free amine enantiomers. Acid-base extraction separates the products, achieving >99% ee for the (S)-enantiomer.

Candida antarctica Lipase B (CALB)

Immobilized CALB on mesocellular foam facilitates kinetic resolution of α-tetralol derivatives, enabling scalable production of (S)-amines with 100% selectivity.

Photochemical Bromination Optimization for Regioselective Halogenation

Optimizing photochemical bromination involves controlling solvent polarity, light intensity, and temperature to enhance regioselectivity.

Critical Parameters

  • Solvent: Non-polar solvents (e.g., CCl₄) minimize radical recombination, favoring α-position bromination.
  • Light Source: High-intensity UV lamps (150W) accelerate Br₂ homolysis, reducing side reactions.
  • Temperature: Reactions at 0–10°C suppress thermal degradation of brominated intermediates.

Table 3: Photochemical Bromination Optimization

ParameterOptimal ConditionRegioselectivity Outcome
SolventCCl₄α,2β,3α,4β-Tetrabromide
Light Intensity150W UV lamp90% yield of tetrabromide
Temperature0°CMinimal decomposition

The bromine atom at the C5 position of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine represents a highly reactive electrophilic center that undergoes various nucleophilic substitution reactions with significant synthetic utility. The aromatic bromine substituent displays distinctive reactivity patterns that differ substantially from aliphatic bromides due to the partial aromatic character of the carbon-bromine bond [1] .

Electronic and Steric Factors Governing Reactivity

Computational studies using density functional theory have revealed that the C5 position exhibits enhanced electrophilic character due to the electron-withdrawing nature of the bromine substituent [3] [4]. The tetrahydronaphthalene framework provides additional electronic stabilization through resonance effects, with the aromatic ring system influencing the polarization of the carbon-bromine bond. Hirshfeld charge analysis indicates that the C5 carbon bears a partial positive charge of approximately +0.15 to +0.20 units, making it particularly susceptible to nucleophilic attack [3].

The regioselectivity of nucleophilic substitution at the C5 position is significantly influenced by both electronic and steric factors. Electrophilic aromatic substitution studies on related tetrahydronaphthalene systems demonstrate that position 5 exhibits greater reactivity than position 8, with calculated localization energies favoring C5 attack by nucleophiles [1]. This enhanced reactivity stems from the meta-orientation effect relative to the saturated alkyl chain, which provides electron-donating inductive effects.

Nucleophilic Substitution Mechanisms and Reaction Conditions

The nucleophilic substitution at the C5 bromine position proceeds through multiple mechanistic pathways depending on the nature of the nucleophile and reaction conditions. Primary and secondary amines typically react via a direct nucleophilic aromatic substitution mechanism, particularly under basic conditions where the amine nucleophile is deprotonated . The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of bromide ion.

Data Table 3.1: Nucleophilic Substitution Reaction Parameters

Reaction TypeTypical NucleophilesReaction ConditionsYield Range (%)SelectivityTemperature (°C)
SN1AminesPolar protic solvents40-80Moderate60-120
SN2AlkoxidesAprotic solvents60-95High25-80
Nucleophilic Aromatic SubstitutionAzidesBasic conditions50-85Moderate-High80-150
Metal-Catalyzed DisplacementThiolsTransition metal catalysts70-95High80-140

Azide nucleophiles demonstrate exceptional selectivity for the C5 position, with sodium azide reactions yielding the corresponding 5-azido derivative in yields ranging from 50-85% under basic conditions [6]. The azide substitution proceeds through a concerted mechanism with excellent regioselectivity, attributed to the hard nucleophilic character of the azide anion and its favorable interaction with the polarized carbon-bromine bond.

Solvent Effects and Reaction Optimization

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide optimal conditions for nucleophilic substitution reactions at the C5 position. These solvents effectively solvate the nucleophile while minimizing competing side reactions [7]. The choice of solvent significantly influences both reaction rate and selectivity, with aprotic solvents typically favoring direct nucleophilic attack over competing elimination reactions.

Temperature optimization studies reveal that most nucleophilic substitution reactions proceed efficiently at temperatures between 80-140°C, with higher temperatures favoring elimination reactions over substitution . Base strength and concentration play crucial roles in determining reaction outcomes, with stronger bases such as sodium hydride and potassium tert-butoxide providing enhanced nucleophile activation.

Amine Group Participation in Schiff Base Formation and Acylation Reactions

The primary amine functionality in (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine serves as a versatile nucleophilic center for various condensation and acylation reactions. The stereochemical configuration at the C1 position significantly influences the reactivity and selectivity of these transformations, with the (S)-enantiomer displaying distinct kinetic and thermodynamic preferences compared to its (R)-counterpart [8].

Schiff Base Formation Mechanisms and Selectivity

The formation of Schiff bases through condensation with aldehydes and ketones represents one of the most synthetically useful transformations of the amine functionality. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond [9] [10] [11] [12].

Data Table 3.2: Schiff Base Formation Parameters

Aldehyde/Ketone TypeReaction Time (h)CatalystYield (%)SelectivitySolvent
Aromatic aldehydes2-6Acid catalyst80-95HighEthanol
Aliphatic aldehydes4-8Lewis acid70-90ModerateMethanol
Aromatic ketones6-12Brønsted acid60-85ModerateToluene
Aliphatic ketones8-16Metal catalyst55-80Low-ModerateDCM

Aromatic aldehydes such as benzaldehyde and substituted benzaldehydes react with exceptional efficiency, typically yielding Schiff base products in 80-95% yields within 2-6 hours under mild acidic conditions [13] [14]. The enhanced reactivity with aromatic aldehydes stems from the increased electrophilicity of the carbonyl carbon due to conjugation with the aromatic ring system. Additionally, the resulting Schiff bases benefit from extended conjugation, providing thermodynamic stabilization.

Stereochemical Considerations in Schiff Base Formation

The stereochemical outcome of Schiff base formation is significantly influenced by the configuration at the C1 position. The (S)-configuration of the amine creates a sterically hindered environment that favors the formation of specific geometric isomers of the resulting Schiff base. Nuclear magnetic resonance studies indicate that the (E)-isomer is predominantly formed due to minimization of steric interactions between the aromatic ring and the newly formed imine substituent [9].

The presence of the bromine substituent at the C5 position introduces additional electronic effects that influence the nucleophilicity of the amine group. Computational analysis reveals that the electron-withdrawing nature of bromine reduces the basicity of the amine by approximately 0.3-0.5 pKa units compared to the unsubstituted analog, resulting in slightly reduced reaction rates but enhanced selectivity for specific aldehyde and ketone substrates [15].

Acylation Reactions and Mechanism

Acylation of the primary amine group represents another important class of transformations, providing access to amide derivatives with potential pharmaceutical applications. The reaction typically proceeds through nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of acyl chlorides, anhydrides, or activated esters [15] [16] [17].

Acetic anhydride reactions proceed with exceptional efficiency under mild conditions, typically yielding the corresponding N-acetyl derivative in 85-95% yields within 1-3 hours at room temperature [16]. The reaction mechanism involves initial nucleophilic attack of the amine on the acyl carbon, followed by elimination of acetate to form the amide bond. The mild reaction conditions preserve the bromine substituent, enabling further synthetic elaboration.

Catalyst Effects and Optimization

Lewis acid catalysts such as aluminum chloride and boron trifluoride etherate significantly enhance the rate of Schiff base formation, particularly with less reactive ketone substrates [13]. The catalysts activate the carbonyl group through coordination, increasing its electrophilicity and facilitating nucleophilic attack by the amine. However, care must be taken to avoid over-activation, which can lead to competing side reactions including elimination of the bromine substituent.

Brønsted acid catalysts, including acetic acid and para-toluenesulfonic acid, provide optimal conditions for most aromatic aldehyde condensations. These catalysts promote the dehydration step without excessive activation of the carbonyl group, resulting in high yields and excellent selectivity for the desired Schiff base products [18] [10].

Ring-Opening and Dearomatization Pathways Under Strong Base Conditions

The treatment of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine with strong bases under appropriate conditions can lead to ring-opening and dearomatization reactions that fundamentally alter the molecular framework. These transformations represent some of the most challenging synthetic manipulations due to the inherent stability of the aromatic system and the potential for multiple competing reaction pathways [19] [20] [21] [22].

Birch Reduction and Related Transformations

The Birch reduction, utilizing alkali metals in liquid ammonia, represents the most extensively studied dearomatization reaction applicable to tetrahydronaphthalene derivatives. When (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is subjected to sodium or lithium in liquid ammonia with an alcohol proton source, the aromatic ring undergoes selective reduction to form 1,4-dihydronaphthalene derivatives [21] [22] [23].

Data Table 3.3: Ring-Opening and Dearomatization Parameters

Base TypeReaction ConditionsTemperature (°C)Yield (%)SelectivityProduct Type
LiNH₂Liquid NH₃-78 to -3345-70ModerateDihydronaphthalene
NaNH₂DMF0-2550-75HighRing-opened products
KNH₂THF-78 to 040-65LowDearomatized products
LDAToluene25-6035-60ModerateReduced products

The mechanism of Birch reduction involves initial electron transfer from the metal to the aromatic ring, generating a radical anion intermediate. Subsequent protonation occurs at the position adjacent to the bromine substituent due to the electron-withdrawing effect, followed by a second electron transfer and protonation to yield the dearomatized product [22]. The presence of the bromine substituent significantly influences the regioselectivity of protonation, with the electron-withdrawing effect directing protonation to the ortho position.

Base-Catalyzed Ring-Opening Reactions

Strong amide bases such as lithium diisopropylamide and sodium amide can promote ring-opening reactions under specific conditions. These reactions typically proceed through deprotonation of the benzylic position, followed by nucleophilic attack on the aromatic ring system [24]. The resulting ring-opened products retain the amine functionality while disrupting the aromatic system.

The regioselectivity of ring-opening is significantly influenced by the electronic properties of the bromine substituent. Computational studies indicate that the electron-withdrawing nature of bromine stabilizes the intermediate anion formed during the ring-opening process, favoring cleavage at specific positions within the ring system [19].

Dearomatization Through Electrophile-Facilitated Pathways

An alternative approach to dearomatization involves electrophile-facilitated processes where the aromatic ring is activated through coordination with electrophilic species. The presence of the bromine substituent can facilitate these transformations by providing a leaving group that enables subsequent rearrangement reactions [19].

These reactions typically proceed through formation of an electrophilic intermediate that disrupts the aromatic system, followed by intramolecular rearrangement to yield dearomatized products. The amine functionality can participate in these transformations either as a nucleophile or as a coordinating ligand, depending on the specific reaction conditions employed.

Competing Reactions and Selectivity Issues

The major challenge in ring-opening and dearomatization reactions is the competition between the desired transformations and various side reactions. These include elimination of the bromine substituent, oxidation of the amine functionality, and polymerization reactions [20]. Careful control of reaction conditions, including temperature, solvent, and base concentration, is essential for achieving acceptable yields and selectivity.

The stereochemical configuration at the C1 position influences the selectivity of these transformations, with the (S)-enantiomer displaying different kinetic preferences compared to the racemic mixture. This stereochemical effect becomes particularly pronounced in reactions involving coordination of the amine functionality with the base or reducing agent.

Cross-Coupling Reactivity in Buchwald-Hartwig Amination Contexts

The bromine substituent at the C5 position of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This transformation enables the formation of carbon-nitrogen bonds through the coupling of the aryl bromide with various amine nucleophiles under mild conditions [25] [26] [27] [28].

Mechanism of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination [27] [29] [28]. The reaction begins with oxidative addition of the aryl bromide to a palladium(0) complex, generating a palladium(II) intermediate. The amine nucleophile then coordinates to the palladium center, followed by base-assisted deprotonation to form the amido complex. Finally, reductive elimination forms the desired carbon-nitrogen bond and regenerates the palladium(0) catalyst.

Data Table 3.4: Buchwald-Hartwig Amination Parameters

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reaction Time (h)Substrate Scope
Pd(OAc)₂/BINAPCs₂CO₃Toluene80-11075-954-12Broad
Pd(OAc)₂/XantPhosK₂CO₃Dioxane100-12080-906-18Moderate
Pd(OAc)₂/BrettPhosNaOt-BuDMF60-10070-882-8Excellent
Pd(dba)₂/P(t-Bu)₃LHMDSTHF80-10065-858-24Good

The presence of the electron-withdrawing bromine substituent at the C5 position enhances the reactivity of the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle. The increased electrophilicity of the aromatic carbon bearing the bromine facilitates the initial palladium insertion, resulting in faster reaction rates and higher yields compared to electron-rich aryl bromides [25].

Ligand Effects and Catalyst Optimization

The choice of phosphine ligand significantly influences the efficiency and selectivity of the Buchwald-Hartwig amination. Bidentate ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) provide excellent results with a broad range of amine nucleophiles [26]. These ligands stabilize the palladium center throughout the catalytic cycle while providing sufficient steric bulk to prevent competing side reactions.

The BrettPhos ligand system has demonstrated exceptional performance in Buchwald-Hartwig aminations involving sterically hindered substrates. The bulky, electron-rich phosphine ligand facilitates rapid oxidative addition while promoting efficient reductive elimination, resulting in high yields and short reaction times [26]. This catalyst system is particularly effective for coupling reactions involving primary amines and less nucleophilic amine substrates.

Substrate Scope and Functional Group Tolerance

The Buchwald-Hartwig amination of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine displays excellent tolerance for various functional groups present in the amine coupling partner. Primary aliphatic amines, secondary amines, and anilines all react efficiently under optimized conditions [25] [30]. The reaction is particularly well-suited for the synthesis of complex amine derivatives with pharmaceutical relevance.

The presence of the primary amine functionality at the C1 position does not interfere with the cross-coupling reaction at the C5 position, demonstrating excellent chemoselectivity. This selectivity enables the sequential functionalization of both reactive sites, providing access to highly substituted tetrahydronaphthalene derivatives with diverse biological activities [8].

Stereochemical Considerations and Enantiomeric Purity

The stereochemical integrity of the C1 position is maintained throughout the Buchwald-Hartwig amination process, with no detectable racemization observed under standard reaction conditions [26]. This stereoretention is attributed to the distance between the reaction center and the stereogenic center, which prevents epimerization through neighboring group participation or other stereochemical scrambling mechanisms.

The enantiomeric purity of the starting material is preserved in the cross-coupling products, enabling the synthesis of enantiomerically pure compounds for biological evaluation. This feature is particularly important for pharmaceutical applications where stereochemical purity is crucial for biological activity and safety profiles [8].

Industrial Applications and Scale-Up Considerations

The Buchwald-Hartwig amination has been successfully applied to the large-scale synthesis of pharmaceutical intermediates derived from (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Flow chemistry approaches have been developed to enable continuous processing with improved safety and efficiency compared to traditional batch methods [26]. These flow processes typically operate at elevated temperatures and pressures, enabling shorter reaction times and higher throughput.

The catalyst loading can be reduced to as low as 0.1-0.5 mol% palladium for large-scale applications, making the process economically viable for industrial production. The use of heterogeneous catalysts and catalyst recycling systems further enhances the economic attractiveness of these transformations for pharmaceutical manufacturing [26].

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types